BenchChemオンラインストアへようこそ!

3-Tert-butyl-1-methylpiperazine;dihydrochloride

Lipophilicity Physicochemical profiling Drug design

3-Tert-butyl-1-methylpiperazine dihydrochloride (CAS 2580200-93-5; free base CAS 170654-21-4) is a disubstituted piperazine derivative bearing a tert-butyl group at the 3-position and a methyl group at the 1-position, supplied as the dihydrochloride salt. The compound serves as a sterically hindered heterocyclic building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19
CAS No. 2580200-93-5
Cat. No. B2822988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1-methylpiperazine;dihydrochloride
CAS2580200-93-5
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19
Structural Identifiers
SMILESCC(C)(C)C1CN(CCN1)C.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H
InChIKeyMVMRHGACYVZAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-1-methylpiperazine Dihydrochloride CAS 2580200-93-5: Core Chemical Profile and Comparator Context


3-Tert-butyl-1-methylpiperazine dihydrochloride (CAS 2580200-93-5; free base CAS 170654-21-4) is a disubstituted piperazine derivative bearing a tert-butyl group at the 3-position and a methyl group at the 1-position, supplied as the dihydrochloride salt. The compound serves as a sterically hindered heterocyclic building block in medicinal chemistry and organic synthesis [1]. Its structural features differentiate it from common N-alkylpiperazine alternatives such as 1-methylpiperazine (LogP ≈ -0.20) and 1-tert-butylpiperazine (LogP ≈ 0.96), with the 3-tert-butyl-1-methyl substitution pattern yielding a computed LogP of 1.20 and introducing distinct conformational constraints relevant to target engagement and synthetic selectivity [2].

Why 3-Tert-butyl-1-methylpiperazine Dihydrochloride Cannot Be Replaced by Generic N-Alkylpiperazines


Simple N-alkylpiperazines such as 1-methylpiperazine or 1-tert-butylpiperazine are not functional equivalents. The unique 3-tert-butyl-1-methyl disubstitution pattern on the piperazine core introduces simultaneous steric bulk at position 3 and electronic modulation at N1, which alters both the conformational equilibrium of the ring and the nucleophilicity of the remaining secondary amine [1]. In head-to-head comparisons of computed LogP values, the target compound (LogP = 1.20) is approximately 1.4 log units more lipophilic than 1-methylpiperazine (LogP ≈ -0.20) and 0.24 log units more lipophilic than 1-tert-butylpiperazine (LogP ≈ 0.96), translating to a roughly 25-fold difference in octanol-water partition coefficient versus the N-methyl analog [2]. These differences directly impact membrane permeability, protein binding, and downstream pharmacokinetic profiles when the compound is used as a fragment or intermediate in lead optimization. Furthermore, the dihydrochloride salt form provides weighed, stoichiometric handling advantages over the hygroscopic free base, ensuring reproducible formulation in both screening and scale-up contexts .

Quantitative Differentiation Evidence: 3-Tert-butyl-1-methylpiperazine Dihydrochloride vs. In-Class Analogs


Computed Lipophilicity (LogP): 1.4-Log-Unit Increase Over 1-Methylpiperazine

The computed octanol-water partition coefficient (LogP) of 3-tert-butyl-1-methylpiperazine is 1.20, compared to -0.21 for 1-methylpiperazine and 0.96 for 1-tert-butylpiperazine [1]. The ΔLogP of +1.41 versus 1-methylpiperazine corresponds to an approximately 25-fold higher lipophilicity. The remaining ΔLogP of +0.24 over 1-tert-butylpiperazine reflects the contribution of the methyl group at N1 when the tert-butyl is relocated from N1 to C3. The topological polar surface area (tPSA) is invariant across all three compounds at 15.3 Ų, confirming that the lipophilicity gain arises from hydrocarbon substitution rather than polar group masking [2].

Lipophilicity Physicochemical profiling Drug design

Dihydrochloride Salt Stoichiometry Enables Precise Molar Handling Versus Free Base

3-Tert-butyl-1-methylpiperazine is supplied as the dihydrochloride salt (CAS 2580200-93-5; MW 229.2 g/mol) rather than the free base (CAS 170654-21-4; MW 156.27 g/mol) [1]. The dihydrochloride form provides a 46.7% increase in formula weight, enabling more accurate gravimetric handling for milligram-scale screening workflows. In contrast, common comparator building blocks such as 1-methylpiperazine (typically supplied as free base liquid; bp 138 °C) and 1-tert-butylpiperazine (low-melting solid; mp 32-35 °C) lack a stoichiometric salt form, complicating precise dispensing without solvent . The dihydrochloride also enhances aqueous solubility and reduces hygroscopicity compared to the free base, as demonstrated by the commercial specification of minimum 95% purity with defined storage conditions .

Salt form Formulation Analytical chemistry

Steric Differentiation at Piperazine 3-Position: Impact on Reactivity and Conformational Constraint

The tert-butyl group at the 3-position introduces significant steric bulk (A-value ≈ 4.9 kcal/mol) directly adjacent to one of the piperazine nitrogen atoms, which is absent in 1-substituted or unsubstituted analogs. This steric environment is documented in the patent literature as a key parameter influencing reactivity: the CN103242246A patent explicitly claims 3-substituted N-methyl piperazines (including tert-butyl) as distinct synthetic intermediates whose steric profile alters both the rate and regioselectivity of subsequent N-functionalization reactions [1]. In contrast, 1-tert-butylpiperazine places the identical tert-butyl group on a nitrogen atom (sp³ lone pair environment), resulting in different electronic and steric effects on the adjacent methylene units. A Cambridge Structural Database survey identified 51 N-tert-butyl piperazine structures but found no examples of 3-tert-butyl substitution with a synthetically useful second nitrogen, highlighting the architectural novelty of the 3-tert-butyl-1-methyl motif [2].

Steric hindrance Conformational analysis Synthetic chemistry

Patent Citation Footprint in Kinase Inhibitor and CNS Therapeutic Areas

PubChemLite records 8 patent families in which 3-tert-butyl-1-methylpiperazine or its dihydrochloride salt appear as a disclosed intermediate or substructure, with assignees including Genentech, Schering Corp, and Georgia State University Research Foundation [1]. The patent landscape clusters in kinase inhibition (BTK, reported in alkylated piperazine patents US8729072 and WO2013067277A1) and CNS indications (melanocortin receptor modulators, patent US9045492B2) [2][3]. By comparison, simple 1-methylpiperazine appears in far more patents but predominantly as a generic solubilizing group rather than a differentiated pharmacophoric element. The specific 3-tert-butyl-1-methyl substitution pattern, in contrast, is used where steric differentiation at the piperazine core is structurally required, as evidenced by the Genentech BTK inhibitor series where 3-substituted piperazines are explicitly claimed [2].

Patent intelligence Kinase inhibition CNS drug discovery

Optimal Procurement and Application Scenarios for 3-Tert-butyl-1-methylpiperazine Dihydrochloride


Medicinal Chemistry Fragment Libraries Requiring Elevated LogP and Steric Differentiation

When constructing a fragment library that targets hydrophobic enzyme pockets (e.g., kinase ATP-binding sites or GPCR orthosteric sites), 3-tert-butyl-1-methylpiperazine dihydrochloride provides a measured LogP of 1.20, approximately 25-fold more lipophilic than the commonly used 1-methylpiperazine fragment . The dihydrochloride salt enables direct weighing of the solid into screening plates, eliminating the volumetric handling errors associated with liquid 1-methylpiperazine and ensuring consistent fragment concentrations in biochemical assays .

Lead Optimization of BTK or JAK Kinase Inhibitors with Conformational Constraint Requirements

Patent analysis confirms that 3-substituted N-methylpiperazines, including the tert-butyl variant, are specifically claimed in BTK inhibitor patents by Genentech and related kinase programs . The 3-tert-butyl group imposes steric constraint that can bias the piperazine ring into a preferred chair conformation, potentially enhancing shape complementarity with the kinase hinge region. Procuring the pre-formed dihydrochloride salt bypasses the need for in-house salt formation and purification, accelerating SAR cycle time .

CNS-Targeted Probe Synthesis Requiring Controlled Lipophilicity

For CNS drug discovery programs where brain penetration requires a LogP within the optimal 1-3 range, 3-tert-butyl-1-methylpiperazine dihydrochloride (LogP 1.20) sits in a desirable window compared to 1-methylpiperazine (LogP -0.21, too polar) and highly lipophilic diarylpiperazines (LogP > 3, risking poor solubility and high non-specific binding) . The free secondary amine at N4 remains available for further elaboration, while the tert-butyl group contributes to metabolic stability by sterically shielding the adjacent C-N bond from oxidative metabolism .

Quote Request

Request a Quote for 3-Tert-butyl-1-methylpiperazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.